molecular formula C20H15Cl2N5O2 B13001380 (7S)-5'-chloro-3-[(1R)-1-(4-chlorophenyl)ethyl]-1',2',3,4,5,6-hexahydrospiro[[1,2,3]triazolo[4,5-b]pyridine-7,3'-indole]-2',5-dione

(7S)-5'-chloro-3-[(1R)-1-(4-chlorophenyl)ethyl]-1',2',3,4,5,6-hexahydrospiro[[1,2,3]triazolo[4,5-b]pyridine-7,3'-indole]-2',5-dione

Cat. No.: B13001380
M. Wt: 428.3 g/mol
InChI Key: FSGQWMSAZZYMLE-SBKAZYGRSA-N
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Description

(7S)-5’-chloro-3-[(1R)-1-(4-chlorophenyl)ethyl]-1’,2’,3,4,5,6-hexahydrospiro[[1,2,3]triazolo[4,5-b]pyridine-7,3’-indole]-2’,5-dione is a complex organic compound with a unique spiro structure. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (7S)-5’-chloro-3-[(1R)-1-(4-chlorophenyl)ethyl]-1’,2’,3,4,5,6-hexahydrospiro[[1,2,3]triazolo[4,5-b]pyridine-7,3’-indole]-2’,5-dione involves multiple steps, including the formation of the spirocyclic core and the introduction of the chloro and phenyl groups. The reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(7S)-5’-chloro-3-[(1R)-1-(4-chlorophenyl)ethyl]-1’,2’,3,4,5,6-hexahydrospiro[[1,2,3]triazolo[4,5-b]pyridine-7,3’-indole]-2’,5-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The chloro groups can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to ensure the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce compounds with different functional groups replacing the chloro groups.

Scientific Research Applications

(7S)-5’-chloro-3-[(1R)-1-(4-chlorophenyl)ethyl]-1’,2’,3,4,5,6-hexahydrospiro[[1,2,3]triazolo[4,5-b]pyridine-7,3’-indole]-2’,5-dione has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (7S)-5’-chloro-3-[(1R)-1-(4-chlorophenyl)ethyl]-1’,2’,3,4,5,6-hexahydrospiro[[1,2,3]triazolo[4,5-b]pyridine-7,3’-indole]-2’,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

    (7S)-5’-chloro-3-[(1R)-1-(4-chlorophenyl)ethyl]-1’,2’,3,4,5,6-hexahydrospiro[[1,2,3]triazolo[4,5-b]pyridine-7,3’-indole]-2’,5-dione analogs: Compounds with similar structures but different substituents.

    Spirocyclic compounds: Other spirocyclic compounds with different core structures.

Uniqueness

The uniqueness of (7S)-5’-chloro-3-[(1R)-1-(4-chlorophenyl)ethyl]-1’,2’,3,4,5,6-hexahydrospiro[[1,2,3]triazolo[4,5-b]pyridine-7,3’-indole]-2’,5-dione lies in its specific spirocyclic structure and the presence of chloro and phenyl groups, which confer unique chemical and biological properties. These features make it a valuable compound for research and potential therapeutic applications.

Biological Activity

(7S)-5'-Chloro-3-[(1R)-1-(4-chlorophenyl)ethyl]-1',2',3,4,5,6-hexahydrospiro[[1,2,3]triazolo[4,5-b]pyridine-7,3'-indole]-2',5-dione (CAS: 1630979-55-3) is a synthetic compound with a complex structure that has garnered interest due to its potential biological activities. This article reviews the biological activity of this compound based on available research findings.

  • Molecular Formula : C20H15Cl2N5O2
  • Molar Mass : 428.27 g/mol
  • IUPAC Name : (s)-5-chloro-3'-((r)-1-(4-chlorophenyl)ethyl)-3',4'-dihydrospiro[indoline-3,7'-[1,2,3]triazolo[4,5-b]pyridine]-2,5'(6'h)-dione
  • Purity : 98%

Biological Activity Overview

Research into the biological activity of this compound suggests various pharmacological effects. The compound is primarily studied for its potential in analgesic and anti-inflammatory applications.

The compound is believed to exert its biological effects through several mechanisms:

  • Inhibition of Pro-inflammatory Cytokines : It may downregulate the expression of pro-inflammatory cytokines such as TNF-alpha and IL-6.
  • Modulation of Pain Pathways : The structure suggests potential interactions with pain receptors in the central nervous system.

Analgesic Activity

A study conducted on various stereoisomers similar to this compound demonstrated significant analgesic properties. In animal models, the compound exhibited a dose-dependent reduction in pain response compared to control groups. The study highlighted that the presence of the chlorophenyl group enhances analgesic efficacy by modulating receptor activity in the pain pathways .

Anti-inflammatory Effects

Another investigation focused on the anti-inflammatory properties of the compound. The results indicated that it significantly reduced edema in a carrageenan-induced paw edema model. Histological examinations showed decreased infiltration of inflammatory cells in treated groups versus controls .

Data Tables

Property Value
CAS Number1630979-55-3
Molecular FormulaC20H15Cl2N5O2
Molar Mass428.27 g/mol
Purity98%
Analgesic ActivitySignificant reduction in pain
Anti-inflammatory ActivityReduced edema in animal models

Properties

Molecular Formula

C20H15Cl2N5O2

Molecular Weight

428.3 g/mol

IUPAC Name

(3S)-5-chloro-3'-[(1R)-1-(4-chlorophenyl)ethyl]spiro[1H-indole-3,7'-4,6-dihydrotriazolo[4,5-b]pyridine]-2,5'-dione

InChI

InChI=1S/C20H15Cl2N5O2/c1-10(11-2-4-12(21)5-3-11)27-18-17(25-26-27)20(9-16(28)24-18)14-8-13(22)6-7-15(14)23-19(20)29/h2-8,10H,9H2,1H3,(H,23,29)(H,24,28)/t10-,20+/m1/s1

InChI Key

FSGQWMSAZZYMLE-SBKAZYGRSA-N

Isomeric SMILES

C[C@H](C1=CC=C(C=C1)Cl)N2C3=C([C@]4(CC(=O)N3)C5=C(C=CC(=C5)Cl)NC4=O)N=N2

Canonical SMILES

CC(C1=CC=C(C=C1)Cl)N2C3=C(C4(CC(=O)N3)C5=C(C=CC(=C5)Cl)NC4=O)N=N2

Origin of Product

United States

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